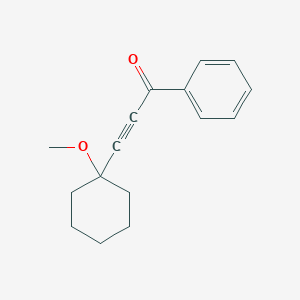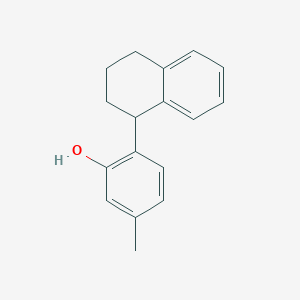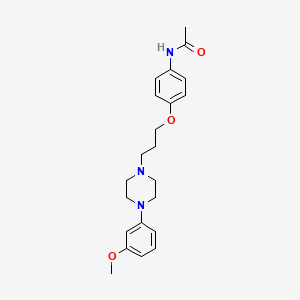
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is a complex organic compound that features a piperazine ring and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- typically involves multiple steps. One common method includes the reaction of 3-methoxyphenylpiperazine with 4-bromophenol to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for these receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-: Similar in structure but lacks the piperazine ring.
Acetamide, N-(4-methylphenyl)-: Contains a methyl group instead of a methoxy group.
Acetamide, N-(3-methoxyphenyl)-: The methoxy group is positioned differently on the phenyl ring.
Uniqueness
Acetamide, N-(4-(3-(4-(3-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)- is unique due to the presence of both the piperazine ring and the methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
85868-54-8 |
|---|---|
Molekularformel |
C22H29N3O3 |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
N-[4-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]acetamide |
InChI |
InChI=1S/C22H29N3O3/c1-18(26)23-19-7-9-21(10-8-19)28-16-4-11-24-12-14-25(15-13-24)20-5-3-6-22(17-20)27-2/h3,5-10,17H,4,11-16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
LWARGZCXOMASHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)OCCCN2CCN(CC2)C3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


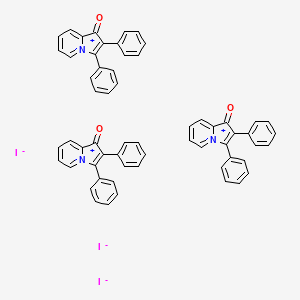
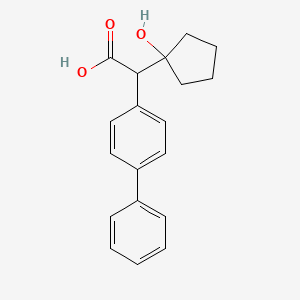

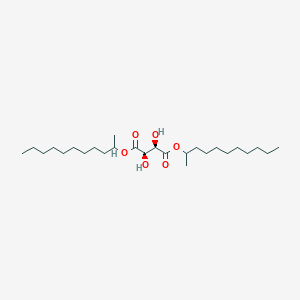
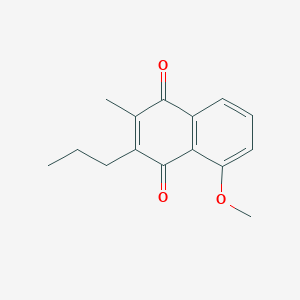
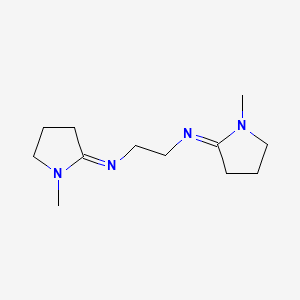
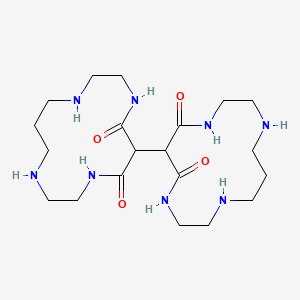


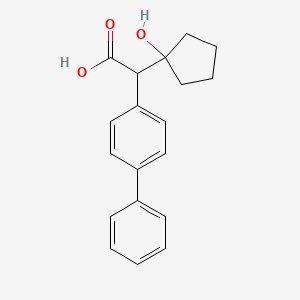
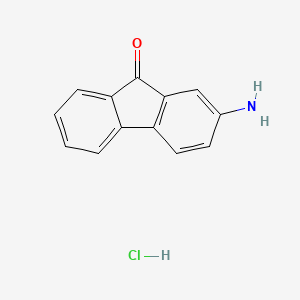
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
